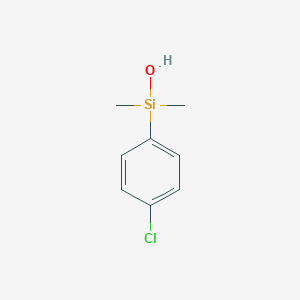

Dimethyl(4-chlorophenyl)silanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl(4-chlorophenyl)silanol is a biochemical used for proteomics research . It has a molecular formula of C8H11ClOSi and a molecular weight of 186.71 .

Molecular Structure Analysis

The InChI code for Dimethyl(4-chlorophenyl)silanol is 1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 . This indicates the presence of a silicon atom bonded to two methyl groups and a hydroxyl group, as well as a 4-chlorophenyl group.Physical And Chemical Properties Analysis

Dimethyl(4-chlorophenyl)silanol has a molecular weight of 186.71 .Scientific Research Applications

Proteomics Research

Dimethyl(4-chlorophenyl)silanol is utilized in proteomics research as a biochemical tool. It’s particularly valuable for its ability to interact with proteins and peptides, which can be crucial for understanding protein structure and function .

Pharmacology

In the realm of pharmacology , this compound has shown potential in inhibiting the proliferation of human lung cancer cells. It induces apoptosis by binding to DNA and inhibiting transcription, which could lead to new therapeutic approaches for treating cancer .

Materials Science

Dimethyl(4-chlorophenyl)silanol finds applications in materials science due to its unique properties. It can be used to modify surfaces, create protective coatings, or as a precursor for synthesizing more complex silicon-containing compounds .

Environmental Science

In environmental science , Dimethyl(4-chlorophenyl)silanol could be explored for its role in contamination control, especially considering its classification related to covid-19 pandemic substances. Its interaction with various environmental factors could provide insights into contamination prevention and cleanup .

Analytical Chemistry

This compound is significant in analytical chemistry for its use as a reference standard. It helps in ensuring the accuracy and precision of analytical methods, which is critical for research and quality control in chemical analysis .

Biochemistry

In biochemistry , Dimethyl(4-chlorophenyl)silanol serves as a biochemical for research, particularly in proteomics. Its role in studying protein interactions and functions is invaluable for advancing our understanding of biological systems .

Organic Synthesis

Dimethyl(4-chlorophenyl)silanol is also important in organic synthesis . It acts as a nucleophile in cross-coupling reactions, a directing group for C–H bond activation, and as a catalyst to activate carbonyl moieties. Its versatility makes it a valuable tool for synthetic chemists .

Catalysis

Lastly, in the field of catalysis , this compound can be used to activate various chemical reactions. Its properties allow it to facilitate reactions that might otherwise be difficult or impossible, making it a key player in the development of new catalytic processes .

Mechanism of Action

Target of Action

Dimethyl(4-chlorophenyl)silanol is a biochemical compound used in proteomics research

Mode of Action

The compound has been shown to inhibit the proliferation of human lung cancer cells and induce apoptosis . It achieves this by binding to DNA and inhibiting transcription . .

Result of Action

As a result of its action, Dimethyl(4-chlorophenyl)silanol inhibits the proliferation of human lung cancer cells and induces apoptosis . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.

properties

IUPAC Name |

(4-chlorophenyl)-hydroxy-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSUCCLZUOSOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557335 |

Source

|

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18246-04-3 |

Source

|

| Record name | (4-Chlorophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)